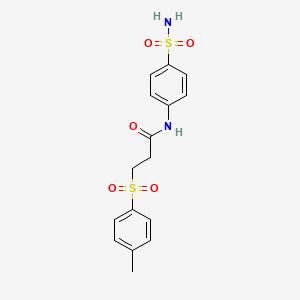
N-(4-sulfamoylphenyl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-sulfamoylphenyl)” compounds are a class of organic compounds known for their broad spectrum of biological activity . They have been synthesized and tested for various applications, including as potential inhibitors of SARS-CoV-2 proteases .
Synthesis Analysis
An efficient, eco-friendly, and green synthesis method has been developed for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The synthesis was performed in ethanol at room temperature under green conditions, yielding up to 90% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)” compounds typically involve selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions .
科学的研究の応用
Antimicrobial Activity
One significant application of N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives is in the field of antimicrobial research. For example, a study synthesized novel compounds related to N-(4-sulfamoylphenyl)-3-tosylpropanamide and tested their antimicrobial activity. These derivatives demonstrated promising characteristics against various microbial infections (Akbari et al., 2022).
Inhibition of Carbonic Anhydrase
Another key area of research involves the inhibition of the metallo-enzyme carbonic anhydrase, which plays a role in various physiological processes. Studies have shown that derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide effectively inhibit carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma and other disorders (Supuran et al., 2013).
Synthesis and Characterization
Research also focuses on synthesizing and characterizing derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide for various applications. Studies have explored their molecular structure, spectroscopic characterization, and potential for cytotoxicity, providing valuable insights for further applications in medicinal chemistry (Durgun et al., 2016).
Anticonvulsant Properties
In the field of neurology, studies have synthesized and evaluated the anticonvulsant profile of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide, a compound related to N-(4-sulfamoylphenyl)-3-tosylpropanamide. These studies are crucial in developing new antiepileptic drugs (Hen et al., 2010).
Anticancer and Antitumor Applications
N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives have also been evaluated for their potential as anticancer and antitumor agents. Investigations into the cell cycle inhibition properties of these compounds have shown promising results, advancing the field of cancer therapeutics (Owa et al., 2002).
作用機序
Target of Action
N-(4-sulfamoylphenyl)-3-tosylpropanamide primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug greatly impact its bioavailability and efficacy
Result of Action
The result of N-(4-sulfamoylphenyl)-3-tosylpropanamide’s action is the inhibition of cell cycle progression, specifically at the G1/S transition . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of N-(4-sulfamoylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXDWKPOJEKAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-3-tosylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

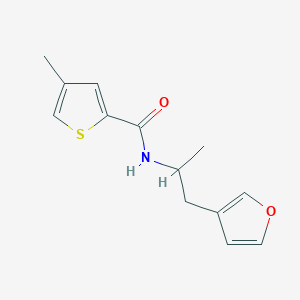
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
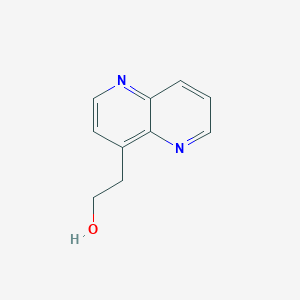
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)

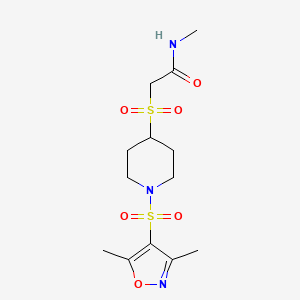
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)
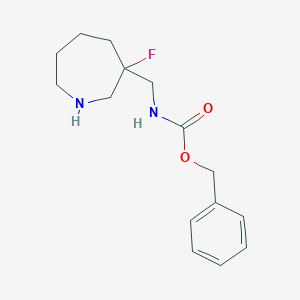
![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)
